

Application Notes and Protocols: One-Pot Synthesis of γ -Lactams using Diethyl Acetylenedicarboxylate

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Compound of Interest

Compound Name: Diethyl acetylenedicarboxylate

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This document provides a detailed protocol for the one-pot synthesis of highly functionalized γ -lactams, specifically 3-amino-3-pyrrolin-2-ones, through a three-component reaction involving a primary amine, an aldehyde, and **diethyl acetylenedicarboxylate**. This methodology offers an efficient route to construct the γ -lactam core, a prevalent scaffold in numerous biologically active compounds and pharmaceuticals.^{[1][2]}

Introduction

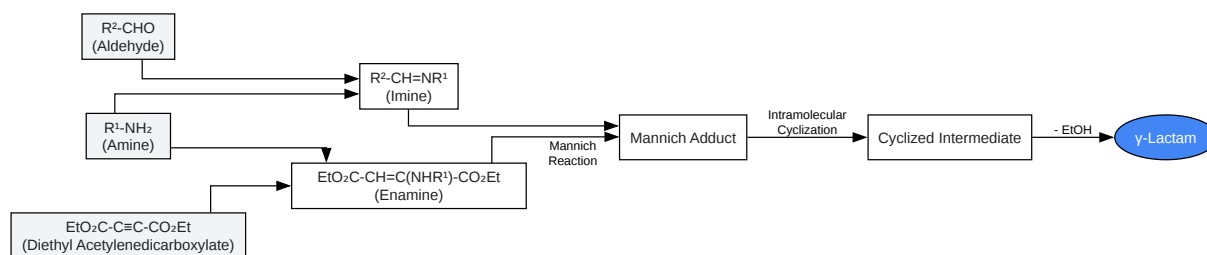
The γ -lactam (2-pyrrolidinone) ring is a privileged structural motif in medicinal chemistry, found in a wide array of natural products and synthetic drugs exhibiting diverse biological activities, including antibiotic, antitumor, and antidepressant properties. Consequently, the development of efficient and versatile synthetic routes to functionalized γ -lactams is of significant interest to the drug discovery and development community.

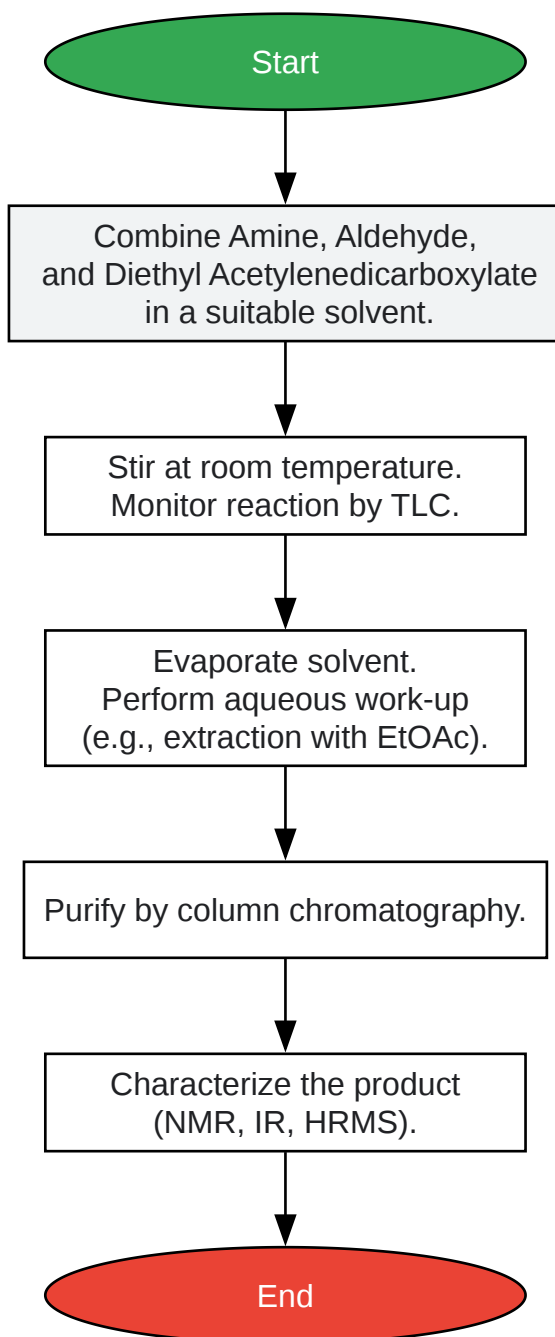
This application note details a robust and straightforward one-pot, three-component synthesis of substituted γ -lactams. The reaction proceeds under mild conditions and allows for the generation of a library of structurally diverse compounds by varying the amine and aldehyde starting materials.

Reaction Mechanism

The one-pot synthesis of 3-amino-3-pyrrolin-2-ones from a primary amine, an aldehyde, and **diethyl acetylenedicarboxylate** is proposed to proceed through a cascade of reactions. Initially, the primary amine reacts with the aldehyde to form an imine (Schiff base). Concurrently, a second molecule of the primary amine undergoes a Michael addition to the **diethyl acetylenedicarboxylate** to form an enamine intermediate.

The subsequent key step involves a Mannich-type reaction where the enamine attacks the imine. This is followed by an intramolecular cyclization of the resulting intermediate, where the secondary amine attacks one of the ester groups, leading to the formation of the five-membered γ -lactam ring after the elimination of ethanol. The reaction is often catalyzed by a Brønsted acid.





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References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
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